REACTION_CXSMILES
|
[Na+].C([N-:4]C=O)=O.[Cl:7][CH2:8][C:9](=[O:21])[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=1>CN(C=O)C.C(OCC)(=O)C>[ClH:7].[NH2:4][CH2:8][C:9]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=1)=[O:21] |f:0.1,5.6|
|
Name
|
diformylamide sodium salt
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
[Na+].C(=O)[N-]C=O
|
Name
|
|
Quantity
|
2.67 g
|
Type
|
reactant
|
Smiles
|
ClCC(CC1=CC(=CC=C1)C(F)(F)F)=O
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred in an ice bath for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at RT
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed successively with in each case 15 ml of 0.5 N hydrochloric acid, water, saturated sodium bicarbonate solution and once more with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The dark oily residue was pre-purified on a short silica gel column (mobile phase: dichloromethane/ethanol 95:5)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in about 15 ml of methanol
|
Type
|
STIRRING
|
Details
|
100 ml of diethyl ether were stirred into this solution
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was isolated by filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed with about 10 ml of diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
Cl.NCC(=O)CC1=CC(=CC=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |